molecular formula C15H20N6O B5425321 [1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]methanol

[1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]methanol

Cat. No.: B5425321
M. Wt: 300.36 g/mol
InChI Key: ZRGKKAPSUDJIEP-UHFFFAOYSA-N
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Description

The compound “[1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, has been reported in the literature . These compounds were synthesized and evaluated for their inhibitory activities, leading to the identification of potent and selective inhibitors .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. The molecule also contains a tetrahydropyrido[3,4-d]pyrimidine moiety, which is a tricyclic system with a pyrimidine ring fused to a tetrahydropyridine ring .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. This could involve detailed studies on its mechanism of action, potential uses as an inhibitor in biological systems, and its physical and chemical properties .

Properties

IUPAC Name

[1-methyl-5-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-20-14-3-5-21(7-11(14)13(8-22)19-20)15-10-2-4-16-6-12(10)17-9-18-15/h9,16,22H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGKKAPSUDJIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)C3=NC=NC4=C3CCNC4)C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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